Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride
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Overview
Description
Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12F2NO2·HCl It is a derivative of phenylalanine, where the phenyl group is substituted with two fluorine atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,6-difluorobenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a condensation reaction with glycine methyl ester hydrochloride in the presence of a base to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino ester.
Hydrochloride Formation: Finally, the amino ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-alkylated derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate
- Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate hydrochloride
Uniqueness
Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research applications where solubility and stability are critical factors.
Properties
Molecular Formula |
C10H12ClF2NO2 |
---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12;/h2-4,8H,5,13H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
YJQYODATYXLFET-QRPNPIFTSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=C(C=CC=C1F)F)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC=C1F)F)N.Cl |
Origin of Product |
United States |
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